N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide
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Overview
Description
N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide is an organic compound with a complex structure that includes nitro groups, methyl groups, and a carbothioamide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide typically involves multiple steps. One common method includes the nitration of phenol to produce 4-nitrophenol, followed by further reactions to introduce the methyl and carbothioamide groups . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of advanced equipment and techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and various organic solvents for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, antioxidants, and other organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the carbothioamide group can interact with various enzymes and proteins. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitro-N-methylaniline: Similar structure with additional nitro group.
2-Amino-4-nitro-N-methylaniline: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-Methyl-4-nitro-N-(4-nitrophenyl)benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
65052-77-9 |
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Molecular Formula |
C14H11N3O4S |
Molecular Weight |
317.32 g/mol |
IUPAC Name |
N-methyl-4-nitro-N-(4-nitrophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H11N3O4S/c1-15(11-6-8-13(9-7-11)17(20)21)14(22)10-2-4-12(5-3-10)16(18)19/h2-9H,1H3 |
InChI Key |
NYYRVZAHHAKFGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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